molecular formula C28H22N2O2S B11501841 3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11501841
M. Wt: 450.6 g/mol
InChI Key: JCNNPDLXLCBLCT-UHFFFAOYSA-N
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Description

3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core substituted with various functional groups, including a thiophene-2-carbonyl group, a 2-methylphenylamino group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of catalysts, solvents, and specific reaction conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives and thiophene-containing molecules. Examples include:

Uniqueness

The uniqueness of 3-[(2-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H22N2O2S

Molecular Weight

450.6 g/mol

IUPAC Name

4-(2-methylanilino)-1,2-diphenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H22N2O2S/c1-19-11-8-9-16-22(19)29-25-24(27(31)23-17-10-18-33-23)26(20-12-4-2-5-13-20)30(28(25)32)21-14-6-3-7-15-21/h2-18,26,29H,1H3

InChI Key

JCNNPDLXLCBLCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5

Origin of Product

United States

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